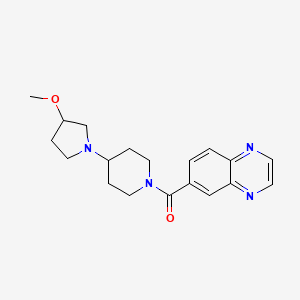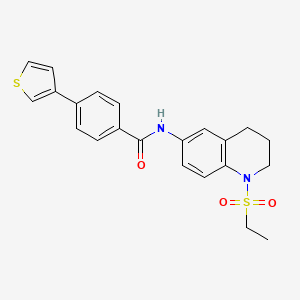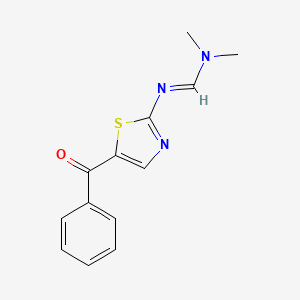
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
- Compounds similar to (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone have shown promising antimicrobial properties. A study by Suresh et al. (2016) demonstrated that various 2-hydroxypyrrolidine/piperidine derivatives exhibited significant antibacterial activity against multiple strains, including Escherichia coli and Klebsiella pneumoniae (Suresh, Padusha, & Raja, 2016).
- Mefloquine derivatives, which are structurally similar, have shown anti-tubercular activities. This is evident from the study by Wardell et al. (2011), highlighting the potential of these compounds in tuberculosis treatment (Wardell, Souza, Wardell, & Lourenço, 2011).
Anticancer Properties
- Derivatives of this compound have been explored for their anticancer activities. Perreault et al. (2017) synthesized a derivative, RM-581, which showed potent cytotoxic activity in breast cancer MCF-7 cell culture and blocked tumor growth in a mouse xenograft model of breast cancer (Perreault, Maltais, Roy, Dutour, & Poirier, 2017).
Neuropharmacological Applications
- Some derivatives are being studied for their neuropharmacological effects. Marenco et al. (2002) investigated L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a treatment for schizophrenia. However, the study concluded that CX516 at the tested doses did not yield dramatic effects as a sole agent (Marenco, Egan, Goldberg, Knable, Mcclure, Winterer, & Weinberger, 2002).
Antimicrobial Agents Development
- The development of new antimicrobial agents based on these compounds has been a significant area of research. Patel et al. (2012) synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which showed antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
Chemical Structure and Pharmacological Evaluation
- Research on the chemical structure and its relation to pharmacological properties is ongoing. Mahesh et al. (2011) synthesized quinoxalin-2-carboxamides and evaluated them as serotonin type-3 (5-HT3) receptor antagonists. The study provides insights into the importance of chemical structure in determining the efficacy of these compounds (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Propiedades
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-6-11-23(13-16)15-4-9-22(10-5-15)19(24)14-2-3-17-18(12-14)21-8-7-20-17/h2-3,7-8,12,15-16H,4-6,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDFPLAWDITYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)
![2-(methoxymethyl)-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2558024.png)


![3-[4-(2-Fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B2558030.png)
![1-benzyl-3-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2558032.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/no-structure.png)
![N-(cyanomethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2558034.png)
![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)


